molecular formula C3H5ClN2O3S B1448289 1H-imidazole-4-sulfonic acid hydrochloride CAS No. 1448045-95-1

1H-imidazole-4-sulfonic acid hydrochloride

Cat. No. B1448289
M. Wt: 184.6 g/mol
InChI Key: ZNWDDQLLGMFOEE-UHFFFAOYSA-N
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Description

“1H-imidazole-4-sulfonic acid hydrochloride” is a chemical compound with the molecular formula C3H5ClN2O3S . It has a molecular weight of 184.6 . It is a solid in physical form .


Molecular Structure Analysis

The InChI code for “1H-imidazole-4-sulfonic acid hydrochloride” is 1S/C3H4N2O3S.ClH/c6-9(7,8)3-1-4-2-5-3;/h1-2H,(H,4,5)(H,6,7,8);1H . The canonical SMILES structure is C1=C(NC=N1)S(=O)(=O)O.Cl .


Physical And Chemical Properties Analysis

“1H-imidazole-4-sulfonic acid hydrochloride” has a molecular weight of 184.60 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The exact mass is 183.9709409 g/mol . The monoisotopic mass is also 183.9709409 g/mol . The topological polar surface area is 91.4 Ų . The heavy atom count is 10 . The compound is covalently bonded and consists of 2 units .

Scientific Research Applications

Applications in Membrane Technology

1H-imidazole-4-sulfonic acid hydrochloride has been used in the development of polybenzimidazole/1H-imidazole-4-sulfonic acid hybrid membranes for high-temperature proton exchange membranes fuel cells. The introduction of this compound to polybenzimidazole membranes enhances conductivity while maintaining mechanical properties (Shen et al., 2012).

Chemistry and Synthesis

  • It has been involved in the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide, aiding in the synthesis of various sulfonic acids and related compounds (Lezina et al., 2013).
  • Imidazole-1-sulfonyl azide hydrochloride, a derivative, is used as a diazotransfer reagent in organic synthesis (Goddard-Borger & Stick, 2007).

Catalysis

It has been utilized in the synthesis of quinoline derivatives and other compounds, showcasing its dual solvent-catalytic property. This quality is particularly evident in its structural analog, 4-Imidazol-1-yl-butane-1-sulfonic acid (Khaligh et al., 2018; Khaligh et al., 2019).

Enhanced Oil Recovery

Imidazoline-based sulfonate copolymers, which include derivatives of 1H-imidazole-4-sulfonic acid hydrochloride, have been developed for enhanced oil recovery. These copolymers exhibit high-temperature tolerance and superior thermal stability (Gou et al., 2015).

Advanced Material Synthesis

This compound has been involved in the synthesis of various imidazole derivatives, which have applications in different fields ranging from pharmaceuticals to materials science. For instance, MCM‐41‐SO3H, a sulfonic acid nanoreactor, has been used for the synthesis of highly substituted imidazoles (Mahdavinia et al., 2012).

Role in Proton Exchange Membranes

Research has explored the use of 1H-imidazole-4-sulfonic acid hydrochloride in the design of proton exchange membranes for fuel cells. Its derivatives have been tested for their suitability in low humidity and intermediate temperature operations (Campagne et al., 2013).

properties

IUPAC Name

1H-imidazole-5-sulfonic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O3S.ClH/c6-9(7,8)3-1-4-2-5-3;/h1-2H,(H,4,5)(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWDDQLLGMFOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)S(=O)(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-imidazole-4-sulfonic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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